2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
The compound “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetamide group (a functional group consisting of a carbonyl group single-bonded to a nitrogen atom), and a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and dioxaborolane groups are likely to contribute to the compound’s rigidity, while the acetamide group may introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The dioxaborolane group is known to participate in various reactions, including borylation and hydroboration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolane group could make the compound susceptible to reactions with nucleophiles .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods and Crystal Structure : The compound has been synthesized through multi-step substitution reactions. It has been structurally characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies confirm the molecular structure and help in understanding the physicochemical properties of the compound (Huang et al., 2021).
Application in Boron Neutron Capture Therapy
- Boron Neutron Capture Therapy (BNCT) : Compounds containing this structure have potential applications in BNCT, a type of cancer treatment. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, leading to the release of high-energy alpha particles which kill the cancer cells (Morrison et al., 2010).
Use in Explosive Detection
- Detection of Peroxide-Based Explosives : The compound's derivatives have been utilized in developing organic thin-film fluorescence probes for detecting peroxide-based explosives. This application is particularly important for security and anti-terrorism efforts (Fu et al., 2016).
Fluorescence Probes for H2O2 Detection
- Hydrogen Peroxide Detection : Derivatives of this compound have been synthesized as fluorescence probes for detecting hydrogen peroxide (H2O2). These probes can exhibit either an “Off–On” or decrease in fluorescence response towards H2O2, based on their structural modifications (Lampard et al., 2018).
Contributions to Nanotechnology
- Nanoparticle Fabrication : The compound plays a role in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles have potential in targeted drug delivery and controlled release, enhancing anti-tumor efficacy (Ren et al., 2022).
Catalysis and Organic Synthesis
- Pd-Catalyzed Borylation : The compound has been used in the palladium-catalyzed borylation of arylbromides. This method is significant for organic synthesis, particularly in creating boron-containing aromatic compounds which have various applications (Takagi & Yamakawa, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate, have been used in the synthesis of various pharmaceuticals .
Mode of Action
Compounds with similar structures have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Similar compounds have been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceuticals .
Future Directions
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTHMWBSTTUMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082066-33-8 | |
Record name | 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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